methyl [3-((E)-{[3-(phenylthio)propanoyl]hydrazono}methyl)phenoxy]acetate
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Overview
Description
Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate is a complex organic compound with a unique structure that includes phenylsulfanyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate typically involves multiple steps. One common method includes the reaction of 3-(phenylsulfanyl)propanoic acid with appropriate amines to form the amido intermediate. This intermediate is then reacted with phenoxyacetic acid derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled environments is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.
Scientific Research Applications
Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The imino group can form hydrogen bonds with various biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-phenylsulfinylacetate
- Methyl 2-phenylsulfonylacetate
- Methyl 2-(benzenesulfinyl)acetate
Uniqueness
Methyl 2-{3-[(E)-{[3-(phenylsulfanyl)propanamido]imino}methyl]phenoxy}acetate is unique due to its combination of phenylsulfanyl and phenoxy groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 2-[3-[(E)-(3-phenylsulfanylpropanoylhydrazinylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C19H20N2O4S/c1-24-19(23)14-25-16-7-5-6-15(12-16)13-20-21-18(22)10-11-26-17-8-3-2-4-9-17/h2-9,12-13H,10-11,14H2,1H3,(H,21,22)/b20-13+ |
InChI Key |
YIBVQOQJSVFNCM-DEDYPNTBSA-N |
Isomeric SMILES |
COC(=O)COC1=CC=CC(=C1)/C=N/NC(=O)CCSC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C=NNC(=O)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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